4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid
Description
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid (CAS: 1349716-44-4) is a fluorinated benzoic acid derivative featuring an oxetane ring and a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₁H₉F₃O₄, with a molecular weight of 262.19 g/mol . The oxetane moiety (a strained four-membered cyclic ether) confers unique steric and electronic properties, while the -CF₃ group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and materials science. This compound is cataloged by suppliers like CymitQuimica for research applications .
Properties
IUPAC Name |
4-(oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c12-11(13,14)8-3-6(10(15)16)1-2-9(8)18-7-4-17-5-7/h1-3,7H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZFUXPJVLDKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Trifluoromethylbenzoic Acid Core
A crucial precursor for the target compound is 3-trifluoromethylbenzoic acid , which can be prepared via hydrolysis of trichloromethyl trifluoromethylbenzene derivatives catalyzed by zinc salts.
- Starting Material: Trichloromethyl trifluoromethylbenzene
- Catalyst: Zinc salts (e.g., zinc acetate, zinc chloride) at 0.1–50 wt% relative to substrate, preferably 1–10 wt%
- Reaction Temperature: 100–240 °C, optimally 120–150 °C
- Water Addition: 2–50 molar equivalents, optimally 2–10 equivalents; water is added gradually during the reaction
- Reaction Time: 4–60 hours depending on conditions
- Purification: The crude acid is dissolved in aqueous sodium hydroxide, organic impurities removed by solvent extraction (e.g., with dichloromethane), then acidified to precipitate the pure acid with yields of 60–81% and purity ≥ 99.9%.
| Parameter | Condition/Range | Notes |
|---|---|---|
| Catalyst type | Zinc acetate, chloride, others | Zinc acetate preferred |
| Catalyst loading | 0.1–50 wt% (prefer 1–10%) | Relative to trichloromethyl trifluoromethylbenzene |
| Temperature | 100–240 °C (prefer 120–150 °C) | Hydrothermal conditions |
| Water equivalents | 2–50 molar (prefer 2–10) | Added gradually |
| Reaction time | 4–60 hours | Monitored by GC-MS |
| Yield | 60–81% | High purity product |
Introduction of the Oxetan-3-yloxy Group
The oxetane moiety is introduced via O-alkylation of the hydroxy group on the aromatic ring or via nucleophilic substitution reactions involving oxetane derivatives.
Typical synthetic approaches include:
- O-Alkylation of 4-hydroxy-3-(trifluoromethyl)benzoic acid with oxetan-3-yl halides or tosylates under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO).
- Alternative approach: Formation of an intermediate methyl ester of the benzoic acid, followed by O-alkylation, then hydrolysis back to the acid. This helps improve reaction efficiency and selectivity.
Esterification and Hydrolysis Steps
To facilitate functional group transformations, the carboxylic acid is often converted to methyl or other esters by Fischer esterification or other standard esterification methods. Subsequent reactions, such as hydrazide formation, cyclizations, or substitutions, are performed on these esters.
After functionalization, hydrolysis of the ester regenerates the free acid:
- Esterification: Using methanol and acid catalysts (e.g., sulfuric acid) under reflux.
- Hydrolysis: Acidic or basic hydrolysis depending on ester type, e.g., trifluoroacetic acid for t-butyl esters or sodium hydroxide for methyl esters.
Palladium-Catalyzed Coupling Reactions (Advanced Functionalization)
In some synthetic routes for related analogs, palladium-catalyzed cross-coupling reactions are employed to introduce complex substituents or to form key carbon-oxygen bonds:
- Catalysts: Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium with ligands such as X-phos or diphenylphosphino derivatives.
- Bases: Cesium carbonate or sodium tert-butoxide.
- Solvents: 1,4-dioxane or tert-butanol.
- Temperature: 100 °C for several hours to overnight.
- Applications: Coupling of aryl halides with oxetane-containing nucleophiles or amines to form ether or amine linkages.
Summary Table of Preparation Steps
| Step | Reaction Type | Conditions/Notes | Yield/Outcome |
|---|---|---|---|
| Hydrolysis of trichloromethyl trifluoromethylbenzene | Hydrolysis with zinc catalyst | 120–150 °C, 4–60 h, water addition 2–10 eq, zinc acetate catalyst | 60–81%, purity ≥ 99.9% |
| Esterification | Fischer esterification | Methanol, acid catalyst, reflux | High yield methyl ester |
| O-Alkylation with oxetane derivative | Nucleophilic substitution | Base (K2CO3), DMF/DMSO, room temp to reflux | Efficient formation of oxetane ether |
| Hydrolysis of ester | Acid/base hydrolysis | TFA or NaOH, room temp to reflux | Regeneration of free acid |
| Pd-catalyzed coupling | Cross-coupling | Pd(OAc)2, ligands, base, 100 °C, 4–16 h | Formation of advanced intermediates |
Research Findings and Practical Notes
- The hydrolysis step to obtain 3-trifluoromethylbenzoic acid is critical and benefits from controlled water addition and zinc catalyst choice to maximize yield and purity.
- Oxetane introduction is best performed on protected or esterified intermediates to avoid side reactions and improve selectivity.
- Palladium-catalyzed coupling offers versatility for further functionalization but requires careful control of ligands, base, and temperature to achieve high yield and purity.
- Purification often involves aqueous base extraction followed by acidification, taking advantage of the acid/base solubility differences of the compound.
- The overall synthetic route is modular, allowing for variation in substituents and functional groups for medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations enables the creation of more complex molecules. The trifluoromethyl group contributes to increased lipophilicity and biological activity, making it suitable for synthesizing bioactive compounds.
Synthetic Routes
- Formation of the Oxetane Ring : Typically synthesized through cyclization reactions involving epoxides and aldehydes under acidic or basic conditions.
- Introduction of the Trifluoromethyl Group : Achieved via nucleophilic substitution reactions using trifluoromethyl iodide or sulfonates.
- Coupling to the Benzoic Acid Core : Finalized through esterification or amidation reactions.
Research has highlighted several biological applications for 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid:
Anti-inflammatory Properties
Studies indicate that derivatives with trifluoromethyl substitutions exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro tests demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and some fungi, with minimum inhibitory concentration (MIC) values indicating moderate potency.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Cytotoxicity Assessment
Pharmacological studies on similar compounds have evaluated cytotoxic effects on cancer cell lines, showing low cytotoxicity at concentrations up to 100 µM. This favorable safety profile supports further development as a therapeutic agent.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in:
- Pharmaceuticals : As a precursor for drug candidates with enhanced biological activity.
- Material Science : In the development of materials with specific chemical properties due to its structural characteristics.
Case Studies and Research Findings
Recent studies have provided insights into the potential applications of this compound:
- Anti-inflammatory Activity : A study demonstrated that benzoic acid derivatives with trifluoromethyl substitutions exhibit significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Research on related trifluoromethyl-substituted benzoic acids has shown promising antimicrobial activity against various pathogens, often involving mechanisms that disrupt bacterial cell membranes.
- Cytotoxicity Assessment : Evaluations indicated low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development in therapeutic contexts.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxetane ring and trifluoromethyl group contribute to its unique reactivity and binding properties, allowing it to modulate biological processes and chemical reactions effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzoic acid derivatives are compared below based on substituent groups, synthesis, and properties.
Structural and Physicochemical Comparison
Research Findings and Key Observations
Structural Advantages
- The oxetane ring in this compound improves metabolic stability compared to linear ethers (e.g., 3-chloropropoxy derivatives) due to reduced enzymatic degradation .
- Trifluoromethyl groups enhance membrane permeability and binding affinity to hydrophobic pockets in proteins, as seen in analogs like 3-(5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic acid .
Analytical Characterization
- NMR and HRMS data for oxetane-containing compounds (e.g., this compound) confirm regioselective substitution and purity (>95%) .
Biological Activity
4-(Oxetan-3-yloxy)-3-(trifluoromethyl)benzoic acid is an organic compound characterized by a benzoic acid core, an oxetane ring, and a trifluoromethyl group. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
This compound possesses distinct chemical properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and influences the compound's interaction with biological targets. The oxetane ring contributes to its reactivity, allowing for potential modifications that can enhance biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxetane moiety may facilitate binding to proteins or enzymes, while the trifluoromethyl group can modulate the compound's pharmacokinetic properties.
Table 1: Biological Activities of Related Compounds
| Compound | Activity Type | Reference |
|---|---|---|
| 3-(Trifluoromethyl)benzoic acid | Antimicrobial | |
| 4-(Oxetan-3-yloxy)benzoic acid | Anti-inflammatory | |
| 5-Aryl-1,3,4-oxadiazol-2-ylthio acids | Antifibrotic |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that benzoic acid derivatives with trifluoromethyl substitutions exhibit significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines. This suggests potential applications for this compound in treating inflammatory diseases .
- Antimicrobial Properties : Research on related trifluoromethyl-substituted benzoic acids has shown promising antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Cytotoxicity Assessment : In a pharmacological study, derivatives similar to this compound were evaluated for cytotoxic effects on cancer cell lines. Results indicated low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
